1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(4-ethoxyphenyl)ethan-1-one
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Overview
Description
1-[2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(4-ethoxyphenyl)ethan-1-one is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(4-ethoxyphenyl)ethan-1-one typically involves multi-step organic reactions. One common method involves the condensation of an aldehyde with an amine to form an imine, followed by cyclization to form the imidazole ring. The benzylsulfanyl group is introduced through nucleophilic substitution reactions, and the ethoxyphenyl group is added via electrophilic aromatic substitution .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Microwave-assisted synthesis and solvent-free conditions are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(4-ethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the benzylsulfanyl and ethoxyphenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted imidazole compounds .
Scientific Research Applications
1-[2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(4-ethoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of 1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(4-ethoxyphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The benzylsulfanyl group can undergo redox reactions, influencing cellular redox states. The ethoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
- 1-Benzyl-2-benzylsulfanyl-4,4-diphenyl-4,5-dihydro-1H-imidazol-5-one
- 2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone
Comparison: Compared to similar compounds, 1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(4-ethoxyphenyl)ethan-1-one is unique due to the presence of the ethoxyphenyl group, which enhances its hydrophobic interactions and potential biological activity. The benzylsulfanyl group also provides unique redox properties that are not present in other similar compounds .
Properties
IUPAC Name |
1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(4-ethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-2-24-18-10-8-16(9-11-18)14-19(23)22-13-12-21-20(22)25-15-17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDLGAYPNLVONM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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